Labelled Products
Isotopically labeled compounds are non-radioactive chemical substances where one or more element within a compound has been substituted for its stable isotope. These compounds have been synthesized and utilized by scientists from various areas of biomedical research during the last several decades. Compounds labeled with stable isotopes, have been used effectively by drug metabolism scientists and toxicologists to gain better understanding of drugs’ disposition and their potential role in target organ toxicities.
| VCID | Product Name | CAS No. | MF |
|---|---|---|---|
| VC0196536 | Artemether-d3 | C16H26O5 | |
| VC0196540 | Atorvastatin-d5 Lactone | C33H33FN2O4 | |
| VC0196549 | Dihydrocapsaicin-d3 | C18H29NO3 | |
| VC0196415 | Fingolimod-d4 | C19H33NO2 | |
| VC0196720 | Desvenlafaxine-d6 | 1062605-69-9 | C16H25NO2 |
| VC0196455 | Metronidazole-13C2,15N2 | 1173020-03-5 | C6H9N3O3 |
| VC0196550 | 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester | 1182838-07-8 | C11H5O5D9 |
| VC0196556 | cis-Capsaicin-d3 | 1185237-43-7 | C18H24NO3D3 |
| VC0196739 | N-Desmethyl Zopiclone-d8 Hydrochloride | 1189719-74-1 | C16H8Cl2N6O3D8 |
| VC0196658 | Omeprazole-d3 Sulfone | 1189891-71-1 | C17H19N3O4S |
| VC0196669 | Ketopioglitazone-d4 | 1215370-26-5 | C19H18N2O4S |
| VC0196639 | rac-Milnacipran-d10 Hydrochloride | 1217774-40-7 | C15H23ClN2O |
| VC0196437 | Ivabradine-d3 Hydrochloride | 1217809-61-4 | C27H37ClN2O5 |
| VC0196625 | 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid | 122380-33-0 | C6H5N2O2D3 |
| VC0196657 | Omeprazole-13C,D3 Sulfone | 1261393-28-5 | C1613CH16D3N3O4S |
| VC0196413 | Diclofenac-13C6 sodium salt | 1261393-73-0 | C8[13C]6H10Cl2NNaO2 |
| VC0196636 | α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) | 1276197-39-7 | C15H13D7NO4 |
| VC0196558 | (s)-(-)-Carbidopa-d3 | 1276732-89-8 | C10H11N2O4D3 |
| VC0196532 | Artesunate-d4 | 1316753-15-7 | C19H28O8 |
| VC0196417 | (E)-Fluvoxamine-d4 Maleate | 1432075-74-5 | C19H21D4F3N2O6 |
| VC0196376 | L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester | 202326-58-7 | C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH |
| VC0196592 | Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol | 209112-82-3 | C28H46O |
| VC0196541 | para-Hydroxy Atorvastatin-d5 Calcium Salt | 265989-45-5 | C66H58D10CaF2N4O12 |
| VC0196525 | N-Acetyl-D-[ul-13C6;15N]glucosamine | 478529-41-8 | 13C6C2H1515NO6 |
| VC0196547 | Aspirin-d4 | 97781-16-3 | C9H8O4 |